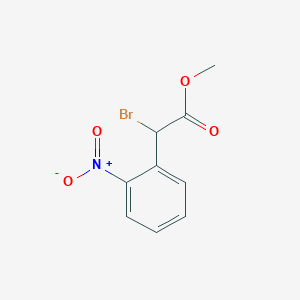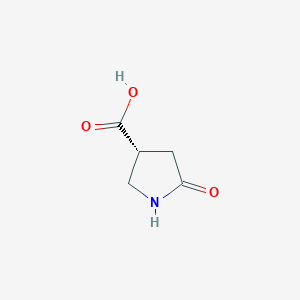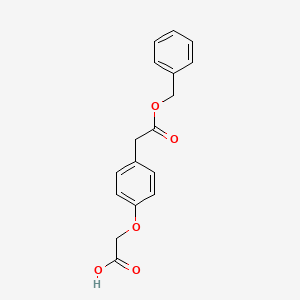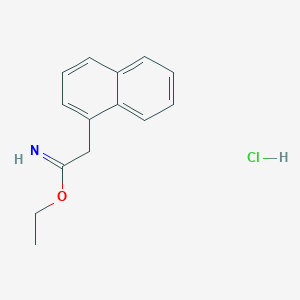![molecular formula C44H44Cl2N2P2Ru B3136970 Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) CAS No. 429678-11-5](/img/structure/B3136970.png)
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
Overview
Description
“Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)” is a complex compound that is used as an enantioselective catalyst for the asymmetric hydrogenation of α,β-unsaturated olefins . It is also an efficient catalyst for the asymmetric reduction of carbonyl groups, such as β-ketoesters .
Synthesis Analysis
This compound is used as a catalyst in the asymmetric synthesis of chiral δ-lactones and in the stereoselective synthesis of (hydroxy)amino acids via asymmetric hydrogenation of aminoketo esters .Molecular Structure Analysis
The empirical formula of this compound is C58H48Cl2N2P2Ru . Its molecular weight is 1006.94 .Chemical Reactions Analysis
This compound acts as an enantioselective catalyst for the asymmetric hydrogenation of α,β-unsaturated olefins . It is also an efficient catalyst for the asymmetric reduction of carbonyl groups, such as β-ketoesters .Physical and Chemical Properties Analysis
This compound is a solid . It has a melting point of 351-353 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Asymmetric Hydrogenation and Catalysis
Ruthenium(II) complexes, such as the one described, have been shown to be highly active and enantioselective catalysts for asymmetric hydrogenation. These complexes are particularly effective in the hydrogenation of aryl and heteroaryl ketones, often achieving better results than their BINAP counterparts due to their structural properties (Doherty et al., 2007).
Electrophilic Reactions and Cyclopropanation
In electrophilic reactions, such as cyclopropanation, these ruthenium complexes demonstrate notable reactivity and selectivity. The chiral tetradentate PNNP ligands in these complexes contribute to their high reactivity and enantioselectivity in such reactions (Bonaccorsi & Mezzetti, 2005).
Asymmetric Electrophilic Fluorination
These ruthenium complexes have also been employed in asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. The presence of oxygen donors, like Et2O, has been found to enhance both the activity of the catalyst and the enantioselectivity in certain cases (Althaus et al., 2007).
Transfer Hydrogenation
Moreover, they have been used in asymmetric transfer hydrogenation processes. The specific structural configuration of these ruthenium complexes contributes to their effectiveness in facilitating transfer hydrogenation reactions with high enantioselectivity and yield (Gao et al., 1996).
Diels-Alder Reactions
These complexes are also utilized in Diels-Alder reactions involving cyclic alpha-unsaturated beta-ketoesters and butadienes, leading to the production of derivatives with high enantiomeric excess. This showcases their versatility in various types of organic syntheses (Schotes & Mezzetti, 2010).
Properties
IUPAC Name |
1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2.2ClH.Ru/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUWPYVEQOFGTQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429678-11-5 | |
| Record name | Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)





